Lipophilicity Modulation via Cyclopentyl/Phenyl Substitution
The strategic combination of a cyclopentyl group and a phenyl ring on the morpholine core is designed to precisely modulate the compound's lipophilicity (LogP), a critical parameter for membrane permeability and oral bioavailability [1]. The unsubstituted morpholine-4-carboxamide parent core is highly polar with a computed XLogP3-AA of -1.2 [2]. This is too hydrophilic for efficient passive membrane diffusion in many drug discovery contexts [3]. The introduction of the cyclopentyl and phenyl groups increases lipophilicity to a predicted range more favorable for CNS penetration or cell permeability [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.0 (calculated) |
| Comparator Or Baseline | Unsubstituted morpholine-4-carboxamide: XLogP3-AA = -1.2 |
| Quantified Difference | ΔLogP ≈ +4.2 (increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem); predictions based on structural modification from parent core. |
Why This Matters
This lipophilicity shift is a primary design feature for improving cellular permeability and bioavailability, making this compound a more relevant chemical probe for cell-based or in vivo studies compared to its highly polar core.
- [1] Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., Will, Y. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 2010, 1(6), 420–434. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 78473, Morpholine-4-carboxamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine-4-carboxamide (accessed 2026-04-16). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
- [4] Pajouhesh, H., Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. View Source
